MFCD12786806
Overview
Description
MFCD12786806 is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: MFCD12786806 can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD12786806 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
MFCD12786806 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD12786806 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.
4-Bromophenylacetone: Contains a bromophenyl group attached to an acetone moiety.
4-Bromophenylmethanol: Similar structure but with a methanol group instead of a butanol chain.
Uniqueness: MFCD12786806 is unique due to its specific combination of a bromophenyl group and a butanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,11,13H,3H2,1-2H3 |
InChI Key |
NTYUFGOSCSUUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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